molecular formula C9H12FNO B12964789 1-(3-Fluorophenyl)-2-methoxyethanamine

1-(3-Fluorophenyl)-2-methoxyethanamine

Cat. No.: B12964789
M. Wt: 169.20 g/mol
InChI Key: PGVFGZWCJFESMU-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-methoxyethanamine is an organic compound that belongs to the class of phenethylamines This compound features a fluorine atom attached to the phenyl ring and a methoxy group attached to the ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-2-methoxyethanamine typically involves the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(3-Fluorophenyl)-2-nitroethane. The final step involves the reduction of the nitro group to an amine using hydrogen gas in the presence of a palladium catalyst (Pd/C).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

1-(3-Fluorophenyl)-2-methoxyethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-methoxyethanamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. This modulation can influence various physiological and psychological processes, making the compound of interest in neuropharmacological research.

Comparison with Similar Compounds

    1-(3-Fluorophenyl)-2-nitroethane: An intermediate in the synthesis of 1-(3-Fluorophenyl)-2-methoxyethanamine.

    1-(3-Fluorophenyl)-2-aminopropane: A structurally similar compound with potential psychoactive properties.

    1-(3-Fluorophenyl)-2-methoxypropane: A related compound with a different alkyl chain length.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and methoxy group influences the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

1-(3-fluorophenyl)-2-methoxyethanamine

InChI

InChI=1S/C9H12FNO/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3

InChI Key

PGVFGZWCJFESMU-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=CC(=CC=C1)F)N

Origin of Product

United States

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